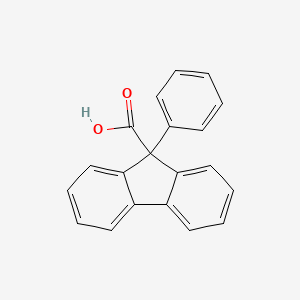

9-Phenyl-9H-fluorene-9-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

18554-43-3 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

9-phenylfluorene-9-carboxylic acid |

InChI |

InChI=1S/C20H14O2/c21-19(22)20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H,(H,21,22) |

InChI Key |

LDUMWXLGLYEGNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Phenyl 9h Fluorene 9 Carboxylic Acid and Its Precursors

Strategies for Constructing the 9-Phenyl-9H-fluorene Core

The formation of the 9-phenyl-9H-fluorene scaffold is a critical step that can be achieved through several synthetic pathways. These methods often involve the formation of a five-membered ring fused to two benzene (B151609) rings, followed by or concurrent with the introduction of a phenyl substituent at the bridgehead carbon.

Palladium-Catalyzed Carbon-Hydrogen Activation and Cyclization Approaches

Palladium-catalyzed reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon bonds. One such approach involves the intramolecular C-H activation and cyclization of suitable precursors to form the fluorene (B118485) core. For instance, 2'-halo-diarylmethanes can undergo palladium-catalyzed cyclization through the activation of an arylic C-H bond to yield fluorene derivatives. This method is advantageous due to its efficiency and tolerance of various functional groups on the aromatic rings.

A general representation of this palladium-catalyzed cyclization is the conversion of 2'-halo-diarylmethanes into fluorenes. Studies have shown that these reactions proceed smoothly for both electron-rich and electron-deficient substrates, affording the corresponding fluorene products in good to excellent yields. Notably, the reaction is effective for substrates containing chloro, bromo, and iodo substituents at the 2' position.

| Precursor | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2'-Bromo-diphenylmethane | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene (B28343) | 110 | 94 |

| 2'-Chloro-diphenylmethane | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Dioxane | 120 | 85 |

| 2'-Iodo-diphenylmethane | Pd(OAc)₂ | P(o-tol)₃ | K₃PO₄ | DMF | 100 | 91 |

This table presents representative data for the palladium-catalyzed synthesis of the fluorene core. Specific conditions for the synthesis of the 9-phenyl substituted core would involve a suitably substituted diarylmethane.

Synthetic Routes Involving 9-Bromo-9-phenylfluorene (B18599) Intermediates

A common and versatile precursor for the synthesis of 9-phenyl-9H-fluorene derivatives is 9-bromo-9-phenylfluorene. This intermediate can be synthesized through several routes. A widely used method involves the reaction of fluorenone with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to form 9-phenyl-9-fluorenol. chemicalbook.com Subsequent treatment of the alcohol with hydrobromic acid (HBr) yields 9-bromo-9-phenylfluorene in high yield. chemicalbook.com

Alternative methods for the preparation of 9-bromo-9-phenylfluorene include the reaction of 9-phenylfluorene with N-bromosuccinimide (NBS) or a light-initiated reaction with bromine in carbon disulfide. chemicalbook.com

Synthesis of 9-Bromo-9-phenylfluorene from Fluorenone chemicalbook.com

| Step | Reagents | Solvent | Temperature | Yield (%) |

| 1. Phenyl Grignard Addition | Fluorenone, Phenylmagnesium bromide | THF | Room Temp. | ~95 |

| 2. Bromination | 9-Phenyl-9-fluorenol, 48% HBr | Toluene | Room Temp. | 84 |

The resulting 9-bromo-9-phenylfluorene is a key intermediate that can be used in various subsequent reactions to introduce the carboxylic acid functionality at the C-9 position.

Alkylation and Arylation Methods at the Fluorene C-9 Position

The introduction of the phenyl group at the C-9 position of the fluorene core is a defining step in the synthesis of 9-phenyl-9H-fluorene. This can be achieved through alkylation or arylation reactions.

One approach is the Friedel-Crafts alkylation of fluorene. While direct phenylation can be challenging, related reactions using activated phenyl sources can be employed. A more common strategy involves the deprotonation of fluorene at the C-9 position to form the fluorenyl anion, which is a potent nucleophile. orgsyn.org This anion can then react with an electrophilic phenyl source, although this is less common for introducing a phenyl group compared to aryl halides.

A more direct arylation method involves the reaction of a fluorenyl anion with a phenyl halide, though this can be complicated by side reactions. A notable synthesis of 9-phenylfluorene involves the iron(III) chloride-catalyzed reaction of (2-biphenylyl)phenylmethanol in nitromethane, which proceeds in high yield. orgsyn.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for C-C bond formation. In this context, 9-bromofluorene (B49992) can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield 9-phenylfluorene. This method offers high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for the Synthesis of 9-Phenylfluorene

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 9-Bromofluorene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | >90 |

Carboxylation and Specific Functionalization at the C-9 Position of Fluorene Derivatives

Once the 9-phenyl-9H-fluorene core is established, the final step is the introduction of the carboxylic acid group at the C-9 position. This transformation takes advantage of the unique reactivity of the C-9 proton.

Direct Carboxylation Reactions of Fluorene Systems

Direct carboxylation involves the reaction of the C-9 carbanion of a fluorene derivative with carbon dioxide. The C-9 proton of 9-phenylfluorene is acidic due to the stabilization of the resulting conjugate base by the aromatic system. Treatment of 9-phenylfluorene with a strong base, such as an organolithium reagent (e.g., n-butyllithium), generates the 9-phenylfluorenyl anion. This anion can then react as a nucleophile with carbon dioxide (often introduced as dry ice or bubbled gas) to form the corresponding carboxylate, which upon acidic workup yields 9-phenyl-9H-fluorene-9-carboxylic acid. wikipedia.org

Visible-light photoredox catalysis has also emerged as a method for the direct carboxylation of C(sp³)-H bonds with CO₂, offering a milder alternative to traditional methods that require strong bases. wikipedia.org

Approaches for Introducing the Carboxylic Acid Moiety

Besides direct carboxylation, other methods can be employed to introduce the carboxylic acid group. One prominent method involves the use of 9-bromo-9-phenylfluorene as a precursor. This compound can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting 9-phenylfluorenylmagnesium bromide can then be treated with carbon dioxide to afford the desired carboxylic acid after an acidic workup.

Another indirect method involves the introduction of a nitrile group at the C-9 position, followed by hydrolysis. For example, 9-bromo-9-phenylfluorene can be reacted with a cyanide salt (e.g., sodium or potassium cyanide) to form 9-cyano-9-phenylfluorene. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields this compound.

Carboxylation of 9-Bromo-9-phenylfluorene via Grignard Reagent

| Step | Reagents | Solvent | Intermediate | Subsequent Reagent | Final Product |

| 1 | Mg turnings | Anhydrous THF | 9-Phenylfluorenylmagnesium bromide | CO₂ (dry ice) | This compound |

This two-step approach provides a reliable and high-yielding route to the final product.

Green Chemistry Principles and Biocatalytic Approaches in the Synthesis of Fluorene Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorene derivatives to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.

One notable green approach involves the use of aerobic oxidation. The oxidation of 9H-fluorenes to 9-fluorenones, a key intermediate in some synthetic routes, can be achieved with high efficiency using air as the oxidant in the presence of a base like potassium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orgnih.gov This method avoids the use of hazardous and stoichiometric heavy metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), which are common in traditional oxidation reactions. researchgate.net

Another significant advancement in green synthesis is the application of continuous flow technology. The Grignard reaction, a fundamental C-C bond-forming reaction used to synthesize 9-aryl-fluoren-9-ols (precursors to the target carboxylic acid), has been successfully intensified using a continuous flow process. This method allows for kilogram-scale production at room temperature with significantly improved yields (from 45% in batch to >99% in flow), reduced raw material costs, and a dramatic decrease in solid waste and production time. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. While specific biocatalytic methods for the synthesis of this compound are still emerging, research on related fluorene derivatives has shown promise. For instance, lipases have been successfully employed in the synthesis of various fluorene derivatives. nih.gov A notable example is the lipase-catalyzed benzannulation of indene (B144670) dienes with benzoylacetonitrile, which proceeds in a non-aqueous solvent to afford fluorene derivatives in high yields (83–93%). rsc.org This enzymatic approach is environmentally friendly and operates under mild conditions. rsc.org Lipases, such as those from Candida antarctica (e.g., Novozym 435®), are widely used due to their stability in organic solvents and broad substrate specificity. nih.gov The chemoenzymatic synthesis of chiral 1-(9H-fluoren-9-yl)ethanol, an anti-inflammatory agent intermediate, has also been achieved through lipase-catalyzed kinetic resolution. nih.gov These examples highlight the potential for developing biocatalytic routes for the synthesis of this compound, potentially through enzymatic carboxylation or resolution steps.

Optimization of Reaction Conditions and Yields in Synthetic Pathways Towards this compound

Optimization of the Grignard Reaction:

The synthesis of the precursor, 9-phenyl-9H-fluoren-9-ol, via the Grignard reaction has been a subject of optimization studies. Key parameters influencing the yield include the solvent, temperature, and the nature of the Grignard reagent and substrate. Tetrahydrofuran (THF) and diethyl ether are commonly used solvents. While successful synthesis has been reported in diethyl ether, the use of THF has also been documented, particularly in continuous flow systems. rsc.orgiastate.edu The molar ratio of the Grignard reagent to 9-fluorenone (B1672902) is also critical, with an excess of the Grignard reagent typically employed to ensure complete conversion. iastate.edu

| Entry | Solvent | Temperature (°C) | Molar Ratio (Aryl Halide:Mg:Fluorenone) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Diethyl Ether | Room Temperature | 2:2:1 | 1 | Not specified | iastate.edu |

| 2 | THF | Room Temperature | 1.2:1.2:1 (Flow) | 36 s (residence time) | >99 | rsc.org |

| 3 | THF | -78 to RT | Not specified | Overnight | Not specified | iastate.edu |

Optimization of the Carboxylation Step:

The conversion of the fluorene moiety into the corresponding carboxylic acid is another critical step where optimization of reaction conditions can significantly impact the yield. One established method for the synthesis of the parent fluorene-9-carboxylic acid involves the reaction of fluorene with a dialkyl carbonate in the presence of a strong base, followed by saponification. A patent describes this process with yields ranging from 72.7% to 82.7%. google.com The reaction temperature is typically maintained between 40°C and 80°C, and the reaction time can vary from 2 to 8 hours. google.com The choice of base (e.g., sodium hydride or potassium ethylate) and the molar excess of the dialkyl carbonate are crucial for achieving high yields. google.comprepchem.com

For the direct synthesis of fluorene-9-carboxylic acid from fluorene, optimization of parameters such as the base, solvent, and reaction time has been explored.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Potassium Ethylate | Diethyl Carbonate | 65-70 | 5 | 72.7 | prepchem.com |

| 2 | Sodium Hydride | Toluene/Diethyl Carbonate | Not specified | Not specified | 80.7 | google.com |

| 3 | Sodium Hydride | Toluene | Not specified | Not specified | 82.7 | google.com |

While these data pertain to the synthesis of the parent fluorene-9-carboxylic acid, the principles of optimizing base, solvent, temperature, and reactant ratios are directly applicable to the synthesis of this compound. Further detailed studies focusing on the specific optimization of the synthesis of the 9-phenyl derivative are necessary to establish the most efficient and high-yielding protocols. The choice of oxidant for converting 9-phenyl-9H-fluorene or its alcohol precursor to the carboxylic acid also presents an opportunity for optimization, with greener alternatives to traditional heavy metal oxidants being a key consideration.

Chemical Transformations and Derivatizations of 9 Phenyl 9h Fluorene 9 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo several classical transformations, including esterification, amidation, and decarboxylation.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com While specific literature on the esterification of 9-phenyl-9H-fluorene-9-carboxylic acid is limited, the reactivity can be inferred from closely related fluorene (B118485) derivatives. For instance, the structurally similar 9-hydroxy-9H-fluorene-9-carboxylic acid can be converted to its methyl ester by refluxing in methanol (B129727) saturated with hydrogen chloride. prepchem.com This suggests that this compound can likely be esterified under similar acidic conditions.

The general reaction can be represented as:

this compound + R-OH ⇌ 9-Phenyl-9H-fluorene-9-carboxylate ester + H₂O

The equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com A variety of alcohols, from simple alkanols to more complex structures like amino alcohols, can potentially be used to generate a diverse library of ester derivatives. google.com These esters are valuable as intermediates in the synthesis of more complex molecules. chemicalbook.comgoogle.com

| Alcohol (R-OH) | Ester Derivative Name | Potential Synthesis Conditions |

|---|---|---|

| Methanol | Methyl 9-phenyl-9H-fluorene-9-carboxylate | Excess methanol, HCl or H₂SO₄ catalyst, reflux |

| Ethanol | Ethyl 9-phenyl-9H-fluorene-9-carboxylate | Excess ethanol, HCl or H₂SO₄ catalyst, reflux |

| 2-(Diethylamino)ethanol | 2-(Diethylamino)ethyl 9-phenyl-9H-fluorene-9-carboxylate | Acid catalyst (e.g., HCl), heating |

The conversion of carboxylic acids to amides is another cornerstone reaction in organic chemistry, often requiring the activation of the carboxylic acid or the use of coupling agents to facilitate the reaction with a primary or secondary amine. Direct thermal amidation is possible but usually requires high temperatures. While specific examples of the amidation of this compound are not extensively documented, the general principles of amide bond formation apply.

The carboxylic acid can be first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 9-phenyl-9H-fluorene-9-carbonyl chloride can then readily react with a wide range of primary and secondary amines to yield the corresponding amides.

Alternatively, various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. These reagents activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine. Such methods are widely used in the synthesis of complex molecules, including pharmaceuticals. nih.gov

| Amine (R₁R₂NH) | Amide Derivative Name | Potential Synthesis Route |

|---|---|---|

| Ammonia (NH₃) | 9-Phenyl-9H-fluorene-9-carboxamide | Acyl chloride route or coupling agent |

| Aniline (C₆H₅NH₂) | N-Phenyl-9-phenyl-9H-fluorene-9-carboxamide | Acyl chloride route or coupling agent |

| Piperidine (C₅H₁₀NH) | (9-Phenyl-9H-fluoren-9-yl)(piperdin-1-yl)methanone | Acyl chloride route or coupling agent |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For many aromatic carboxylic acids, this transformation can be challenging and often requires high temperatures or the presence of a catalyst. rwth-aachen.de The decarboxylation of this compound would yield 9-phenylfluorene. nih.gov

The stability of the carbanion formed upon departure of CO₂ is a key factor in the ease of decarboxylation. In the case of this compound, the resulting 9-phenylfluorenyl anion is highly stabilized by the extensive delocalization of the negative charge over the fluorenyl system and the attached phenyl ring. This inherent stability suggests that decarboxylation might proceed under less forcing conditions compared to other aromatic carboxylic acids where the resulting carbanion is less stable.

Potential pathways for the decarboxylation include thermal methods, which may require high temperatures, or metal-catalyzed processes. For instance, copper-based catalysts are often effective in promoting the decarboxylation of aromatic carboxylic acids. rwth-aachen.de

Modifications of the Fluorene Core and Phenyl Substituent

The extended π-system of the fluorene and phenyl rings is susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Despite the deactivating nature of the carboxyl group, reactions such as nitration and halogenation are likely possible under appropriate conditions. For example, the nitration of fluorene itself and 9-bromofluorene (B49992) has been studied, indicating the susceptibility of the fluorene core to such transformations. rsc.org It is expected that nitration of this compound would primarily yield the 2-nitro and/or 7-nitro derivatives.

Nucleophilic aromatic substitution (SNAr) on the fluorene or phenyl rings is less common and generally requires the presence of strong electron-withdrawing groups on the ring and a potent nucleophile.

The C9 position of this compound is a quaternary carbon, and therefore, it is not susceptible to oxidation in the same way as the C9-H bond of fluorene. However, oxidative processes involving this compound can lead to interesting transformations. One notable reaction is the oxidative decarboxylation to form 9-fluorenone (B1672902) derivatives. The synthesis of fluorenone from fluorene-9-carboxylic acid has been reported, suggesting that under certain oxidative conditions, the C9-substituents can be cleaved to form the corresponding ketone. researchgate.net This transformation is significant as 9-fluorenone is a key building block in materials science and medicinal chemistry.

This process could potentially proceed through the formation of a radical or carbocation at the C9 position, followed by elimination of the phenyl and carboxyl groups and subsequent oxidation to the ketone. The specific reagents and conditions would be critical in directing the outcome of such an oxidative transformation.

Formation of Spiro-Fluorene Architectures through Derivatization

The derivatization of this compound can serve as a gateway to the synthesis of intricate spiro-fluorene architectures. While direct intramolecular cyclization of the carboxylic acid itself is not a commonly reported pathway, its conversion to other reactive intermediates opens up numerous possibilities for forming spirocyclic systems.

One plausible strategy involves the reduction of the carboxylic acid to the corresponding alcohol, 9-phenyl-9H-fluoren-9-ol. This transformation provides a hydroxyl group that can participate in intramolecular cyclization reactions. For instance, acid-catalyzed dehydration of fluoren-9-ol derivatives bearing an appropriate ortho-substituted aryl group can lead to the formation of spiro[fluorene-9,9'-xanthene] (B3069175) or other related spiro-annulated systems. The general mechanism involves the formation of a stabilized carbocation at the C9 position, which then undergoes an intramolecular electrophilic aromatic substitution with a suitably positioned aromatic ring.

Another approach to spiro-fluorene architectures from this compound is through its conversion to an activated derivative, such as an acid chloride or an ester. These derivatives can then be subjected to Friedel-Crafts type reactions. For example, reaction of the acid chloride with an aromatic substrate in the presence of a Lewis acid could initiate an intermolecular acylation, which, if followed by a subsequent intramolecular cyclization, would yield a spiro-ketone. This spiro-ketone can then be further functionalized.

The synthesis of spiro[fluorene-9,2'-(N-aryl-3',3'-dichloroaziridines)] has been achieved through the reaction of dichlorocarbene (B158193) with N-fluorenylideneanilines. nih.gov Although this method does not start from this compound, it highlights a pathway where the C9 position of a fluorene derivative acts as the spiro center in the formation of a three-membered ring. Hydrolysis of these spiro-aziridines yields 9-chlorofluorene-9-carboxanilides, demonstrating the reactivity of the spiro-system. nih.gov

Table 1: Synthetic Strategies for Spiro-Fluorene Architectures

| Starting Material Derivative | Reaction Type | Key Intermediate | Spiro-Product Type |

| 9-Phenyl-9H-fluoren-9-ol | Intramolecular Cyclization | C9 Carbocation | Spiro[fluorene-9,9'-xanthene] |

| 9-Phenyl-9H-fluorene-9-carbonyl chloride | Friedel-Crafts Acylation | Acylium Ion | Spiro[fluorene-9,1'-indanone] |

| N-fluorenylideneanilines | Carbene Addition | Dichlorocarbene Adduct | Spiro[fluorene-9,2'-aziridine] |

Stereoselective Derivatization Strategies

The C9 position of 9-phenyl-9H-fluorene is a prochiral center, and its derivatization can lead to the formation of a stereocenter. Consequently, the development of stereoselective methods for the derivatization of this compound is of significant interest for the synthesis of enantiomerically pure compounds.

A key strategy for achieving stereoselectivity involves the use of the 9-phenyl-9-fluorenyl (Pf) group as a chiral protecting group for amines. mdpi.com This methodology, while not a direct derivatization of the carboxylic acid, demonstrates the utility of the 9-phenylfluorene scaffold in asymmetric synthesis. The protection of amino acids with 9-bromo-9-phenylfluorene (B18599) introduces the bulky and conformationally rigid Pf group, which can direct the stereochemical outcome of subsequent reactions on the amino acid substrate. mdpi.com For example, the alkylation of N-Pf protected aspartate esters has been shown to proceed with a degree of stereoselectivity. mdpi.com The highest stereoselectivity is often achieved when the nitrogen is diprotected, for instance with both a Pf and a benzyl (B1604629) group. mdpi.com The choice of base can influence the stereochemical outcome, with KHMDS and LiHMDS favoring the formation of different diastereomers. mdpi.com

While the primary application of the Pf group has been in the context of amino acid synthesis, the principles of steric hindrance and conformational rigidity that underpin its directing effects can be applied to the stereoselective derivatization of this compound itself. For instance, the conversion of the carboxylic acid to a chiral ester or amide, using a chiral auxiliary, would create a diastereomeric mixture. These diastereomers could potentially be separated and then the chiral auxiliary removed to yield the enantiomerically pure 9-substituted-9-phenylfluorene derivative.

Table 2: Stereoselectivity in the Alkylation of N-Pf-Bn-D-aspartate

| Electrophile | Base | Diastereomeric Ratio (syn:anti) |

| MeI | KHMDS | 1:50 |

| MeI | LiHMDS | 50:1 |

| BnBr | KHMDS | 1:50 |

| BnBr | LiHMDS | 50:1 |

Data sourced from literature discussing the use of the 9-phenyl-9-fluorenyl protecting group. mdpi.com

Radical and Photochemical Reactivity of this compound Systems

The fluorene ring system is known to participate in a variety of radical and photochemical reactions. The presence of the phenyl and carboxylic acid groups at the C9 position of this compound is expected to influence this reactivity.

The fluorene moiety can be susceptible to photo-oxidation. For instance, irradiation of 9-bromo-fluorene in benzene (B151609) or toluene (B28343) has been shown to produce fluorenone derivatives. asianpubs.org This suggests that the fluorene core can be activated by light to react with oxygen. While the carboxylic acid group at C9 in this compound may offer some stability against direct oxidation at this position, the fluorene ring itself remains a potential site for photochemical reactions.

Furthermore, some polyarylated fluorene derivatives have been observed to decompose and form stable radicals. researchgate.net The formation of these radicals is hypothesized to proceed through initial phenoxy radical formation, followed by rearrangement to more thermodynamically stable carbon-centered radicals. researchgate.net The phenyl group at the C9 position of this compound could potentially play a role in stabilizing such radical intermediates through resonance.

A potential photochemical reaction for this compound is photodecarboxylation. Aromatic carboxylic acids are known to undergo loss of carbon dioxide upon irradiation, leading to the formation of a radical intermediate. In this case, photodecarboxylation would generate a 9-phenyl-9-fluorenyl radical. This highly reactive species could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

Table 3: Potential Radical and Photochemical Reactions

| Reaction Type | Reactant System | Potential Product(s) |

| Photo-oxidation | 9-Bromo-fluorene | Fluorenone derivatives |

| Stable Radical Formation | Polyarylated fluorenes | Carbon-centered radicals |

| Photodecarboxylation | This compound | 9-Phenyl-9-fluorenyl radical |

Advanced Spectroscopic and Structural Characterization of 9 Phenyl 9h Fluorene 9 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9-Phenyl-9H-fluorene-9-carboxylic acid derivatives, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of this compound and its derivatives.

In the ¹H NMR spectrum, the aromatic protons of the fluorene (B118485) and phenyl rings typically resonate in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the substitution pattern on the aromatic rings. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the range of 170-180 ppm. The aromatic carbons resonate between 120 and 150 ppm, with the quaternary carbons showing distinct chemical shifts. The sp³-hybridized carbon at the 9-position of the fluorene ring, bonded to the phenyl and carboxylic acid groups, would have a characteristic chemical shift. For instance, in related fluorene derivatives, the C9 carbon appears around 65 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fluorene Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Aromatic C (quaternary) | - | 140 - 150 |

| C9-H (if present) | ~5.0 | ~50 |

| C9 (quaternary) | - | ~65 |

| COOH | >10 | 170 - 180 |

Note: These are approximate chemical shift ranges and can vary based on the specific derivative and solvent used.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. nih.gov

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons in the fluorene and phenyl rings. columbia.edu

The HMBC experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. columbia.edu This is particularly useful for identifying the connectivity between the phenyl group, the fluorene moiety, and the carboxylic acid group through the quaternary C9 carbon. For example, correlations would be expected between the protons of the phenyl ring and the C9 carbon, as well as between the protons on the fluorene ring and the C9 carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the characteristic functional groups present in this compound derivatives.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group, which typically appears in the region of 1700-1725 cm⁻¹. researchgate.net Another characteristic feature is the broad O-H stretching vibration of the carboxylic acid, which is observed in the range of 2500-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to signals in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, aiding in the characterization of the fluorene and phenyl moieties. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aromatic | C-H stretch | >3000 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da), leading to a prominent peak corresponding to the [M-COOH]⁺ ion. libretexts.org In the case of this compound, this would result in the formation of a 9-phenyl-9H-fluorenyl cation. Another potential fragmentation is the loss of a water molecule (18 Da) from the molecular ion. The presence of the stable aromatic fluorene and phenyl rings would likely lead to a significant molecular ion peak. whitman.edu

Table 3: Expected Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (relative to parent) |

| [M]⁺ | Molecular Ion | M |

| [M-H₂O]⁺ | Loss of water | M-18 |

| [M-COOH]⁺ | Loss of carboxyl group | M-45 |

| [C₁₃H₉]⁺ | Fluorenyl cation | 165 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline derivatives of this compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. mdpi.com This technique is also crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. mdpi.com

For this compound, a key feature in the crystal structure would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules, often forming dimeric structures. The relative orientation of the phenyl group with respect to the fluorene moiety would also be determined, providing insight into the steric and electronic effects of the substituents. The analysis of crystal packing can reveal how the bulky phenyl and fluorenyl groups arrange to minimize steric hindrance and maximize favorable intermolecular interactions. nih.gov

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox behavior of this compound and its derivatives. These methods provide information on the oxidation and reduction potentials of the molecule, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The fluorene moiety is known to be electrochemically active. For instance, poly(9-borafluorene) homopolymers, which are structurally related to polyfluorenes, have been studied by cyclic voltammetry to estimate their LUMO levels. nih.gov The electrochemical polymerization of 9-fluorenecarboxylic acid has also been reported, indicating that the fluorene ring can be oxidized to form a polymer. researchgate.net The presence of the electron-withdrawing carboxylic acid group and the phenyl substituent at the 9-position would be expected to influence the redox potentials of the fluorene core.

Computational and Theoretical Studies on 9 Phenyl 9h Fluorene 9 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of complex organic molecules. For fluorene-based systems, methods like DFT are frequently employed to analyze their molecular properties, vibrational frequencies, and electronic structure. researchgate.netresearchgate.net

Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 9-Phenyl-9H-fluorene-9-carboxylic acid, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), are commonly used to find the most stable optimized structure. semanticscholar.org

The key structural features of this compound are the fluorene (B118485) backbone, the phenyl group, and the carboxylic acid group, all attached to the central sp³-hybridized C9 carbon. Conformational analysis would focus on the rotational freedom around the single bonds connecting these groups. Specifically, the analysis would explore:

The rotational barrier and preferred dihedral angle of the phenyl group relative to the fluorene moiety.

The orientation of the carboxylic acid group, including the syn and anti conformations of the C-O-H angle. While the syn conformation is often favored in the gas phase due to intramolecular hydrogen bonding, the anti conformation can become more stable in solution where intermolecular interactions with the solvent are significant. nih.gov

The results of such an analysis would provide crucial data on bond lengths, bond angles, and torsional angles for the molecule's most stable conformer(s).

Table 1: Representative Geometrical Parameters Computationally Investigated This table is illustrative of the types of data obtained from geometry optimization and is not based on reported values for this compound.

| Parameter | Description |

| Bond Lengths (Å) | |

| C9 - Phenyl | The distance between the central carbon and the attached phenyl ring. |

| C9 - COOH | The distance between the central carbon and the carboxylic group. |

| C=O | The length of the carbonyl double bond in the carboxylic acid. |

| O-H | The length of the hydroxyl bond in the carboxylic acid. |

| Bond Angles (°) ** | |

| Phenyl - C9 - COOH | The angle between the two substituent groups at the C9 position. |

| O=C-O | The internal angle of the carboxylic acid group. |

| Dihedral Angles (°) ** | |

| Fluorene-C9-Phenyl | The torsional angle defining the orientation of the phenyl ring. |

| C9-C-O-H | The torsional angle defining the conformation of the carboxylic acid. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. chalcogen.ro It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. chalcogen.ro

HOMO: For a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic systems of the fluorene and phenyl rings. Its energy level indicates the molecule's ability to donate electrons.

LUMO: The LUMO is likely to be located over the π-conjugated system, with potential contributions from the electron-withdrawing carboxylic acid group. Its energy level relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap suggests the molecule is more reactive. Computational studies on related fluorenone systems show that substituents can significantly tune the HOMO-LUMO levels and the energy gap. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates the typical data generated from FMO analysis. Values are hypothetical.

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

Spectroscopic Parameter Prediction and Interpretation

Quantum chemical calculations are widely used to predict and interpret various types of molecular spectra.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of this compound. By comparing the calculated vibrational spectra with experimental data, a reliable assignment of the observed spectral bands can be made. nih.gov This helps in identifying characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the O-H stretch, and various aromatic C-H and C-C stretching and bending modes.

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. semanticscholar.org These theoretical predictions are invaluable for assigning the peaks in experimental ¹H and ¹³C NMR spectra, helping to confirm the molecular structure. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. semanticscholar.org For this molecule, the calculations would predict π-π* transitions associated with the conjugated fluorene and phenyl systems. acs.org

Thermochemical Properties Determination via Computational Methods

Computational methods can be used to estimate key thermochemical properties of molecules in the gas phase. These calculations are often based on the vibrational frequencies obtained after geometry optimization. For related compounds like fluorene-9-methanol and fluorene-9-carboxylic acid, combined experimental and computational studies have been performed to determine their thermodynamic properties. chemeo.comchemeo.com For this compound, these calculations would typically yield:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔfG°): A measure of the thermodynamic stability of the compound with respect to its elements.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S°): A measure of the molecular disorder or randomness.

These computed values are crucial for understanding the stability of the molecule and the energetics of reactions in which it participates.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound, such as esterification, decarboxylation, or other transformations, quantum chemical calculations can be used to:

Locate Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy point along the reaction coordinate.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate.

Map the Reaction Coordinate: By following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, the entire pathway of the transformation can be confirmed.

Studies on similar fluorene derivatives have successfully used these methods to rationalize reaction outcomes and propose plausible mechanisms. researchgate.netthieme-connect.de

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water or chloroform).

For this compound, an MD simulation could be used to:

Explore the Conformational Landscape: By simulating the molecule over nanoseconds, it is possible to observe transitions between different stable conformations and map the relative free energies of these states. nih.gov This is particularly relevant for understanding the flexibility of the phenyl and carboxylic acid substituents.

Analyze Solvent Effects: MD simulations explicitly model the surrounding solvent molecules, providing a detailed picture of solvation shells and hydrogen bonding patterns between the carboxylic acid group and the solvent.

Study Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation behavior or the formation of hydrogen-bonded dimers between two carboxylic acid molecules.

Modeling of Intermolecular Interactions and Supramolecular Assembly

Computational and theoretical studies are pivotal in elucidating the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound. The molecular architecture, characterized by a bulky, rigid fluorenyl backbone, a phenyl substituent, and a hydrogen-bonding carboxylic acid group, allows for a variety of specific intermolecular interactions. Modeling techniques, primarily Density Functional Theory (DFT) and Hirshfeld surface analysis, provide deep insights into the energetics and geometries of these interactions, which are fundamental to understanding the crystal packing and solid-state properties of the compound.

The primary intermolecular forces at play in the supramolecular assembly of this compound include strong hydrogen bonding, π-π stacking, and C-H···π interactions. The carboxylic acid moiety is the principal driver for the formation of highly stable supramolecular synthons. Computational models predict that the most energetically favorable of these is the classic centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds between two molecules.

DFT calculations, often employing functionals like B3LYP with dispersion corrections (e.g., D3) and basis sets such as 6-311++G**, are used to optimize the geometry of these dimers and calculate their binding energies. nih.gov These calculations can quantify the stability of different potential arrangements. For instance, the hydrogen-bonded dimer is significantly more stable than dimers held together by weaker π-π or C-H···π interactions alone.

The following table presents typical geometric parameters for the hydrogen bonds in the computationally modeled centrosymmetric dimer of this compound. These values are predictive and align with those observed in crystal structures of other carboxylic acids.

| Interaction | Atom 1 | Atom 2 | Distance (Å) | Angle (°) |

| Hydrogen Bond | O-H | O=C | ~ 1.7 - 1.9 | ~ 170 - 180 |

| Donor-Acceptor | O | O | ~ 2.6 - 2.8 | N/A |

| Supramolecular Synthon | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Centrosymmetric Dimer | O-H···O Hydrogen Bonding | -15 to -20 |

| Parallel-Displaced Dimer | π-π Stacking | -5 to -8 |

| T-shaped Dimer | C-H···π Interaction | -2 to -4 |

Note: The interaction energies are illustrative and represent typical values obtained from DFT calculations for such configurations.

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. researchgate.netresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of significant intermolecular contact are highlighted. For this compound, a Hirshfeld analysis would be expected to show intense red spots corresponding to the short O-H···O hydrogen bonds. Fainter, broader regions on the surface would indicate the more diffuse C-H···π and π-π stacking interactions, while a large percentage of the surface would be associated with weak H···H contacts. researchgate.net This analysis provides a detailed fingerprint of the intermolecular environment, corroborating the energetic and geometric data obtained from DFT calculations and providing a holistic view of the supramolecular assembly.

Research Applications of 9 Phenyl 9h Fluorene 9 Carboxylic Acid in Contemporary Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The function of 9-Phenyl-9H-fluorene-9-carboxylic acid as a key intermediate is predicated on the reactivity of the fluorene-9-carboxylic acid group. General transformations for this class of compounds, such as esterification or decarboxylation, suggest its potential as a precursor. However, specific and detailed research findings of its use in constructing advanced molecular scaffolds or a wide array of functionalized derivatives are not readily found.

Building Block for Advanced Molecular Scaffolds

The fluorene (B118485) framework is integral to many advanced molecular scaffolds, including those used in organic light-emitting diodes (OLEDs) and as pharmacophores. mdpi.com The general synthetic utility of carboxylic acids in organic synthesis is well-established, allowing them to serve as handles for further functionalization. researchgate.net Despite this, direct and detailed examples of this compound being used as the primary building block for such scaffolds are not prevalent in the available literature. The synthesis of fluorenone from fluorene-9-carboxylic acid is a known transformation, indicating one potential pathway to other functional scaffolds. researchgate.net

Precursor for Diverse Functionalized Fluorene Derivatives

Theoretically, the carboxylic acid moiety of this compound can be converted into various other functional groups (e.g., esters, amides, alcohols), making it a versatile precursor. The synthesis of fluorene-9-carboxylic acid esters is a documented process, which provides a gateway to further reactions. google.com However, comprehensive studies detailing a broad scope of diverse derivatives synthesized directly from this compound are not widely published. Most available research focuses on the synthesis of fluorene derivatives from other starting materials rather than using the target compound as the precursor. mdpi.com

Utilization in Catalysis and Ligand Design

The application of fluorene derivatives in catalysis is an active area of research. However, specific roles for this compound in transition metal, photoredox, or Lewis acid catalysis are not well-documented.

As a Ligand Component in Transition Metal Catalysis

While carboxylic acids can act as ligands for metal catalysts, there is no specific evidence in the reviewed literature of this compound being employed as a key ligand component in transition metal catalysis. The research literature tends to focus on other types of fluorene-based ligands.

Applications in Photoredox Catalysis

The field of photoredox catalysis often utilizes aromatic ketones as photosensitizers. Notably, 9-fluorenone (B1672902), the ketone analog of the fluorene carboxylic acid structure, has been investigated for its applications in photoredox catalysis. researchgate.netbeilstein-journals.org However, there is no corresponding literature that details the use or application of this compound in this context.

Lewis Acid Mediated Transformations

Lewis acids are commonly used to catalyze reactions in organic synthesis. For instance, the Friedel-Crafts acetylation of 9H-fluorene is catalyzed by the Lewis acid aluminum chloride. researchgate.net Additionally, Lewis acids like boron trifluoride have been used in reactions involving other fluorene derivatives, such as 9-(phenylethynyl)-9H-fluoren-9-ols, to synthesize functionalized products. thieme-connect.de Despite these related examples, there is a lack of specific research demonstrating Lewis acid-mediated transformations that start with this compound as the substrate.

Contributions to Advanced Materials Science and Engineering

The inherent photophysical and electronic properties of the fluorene nucleus, coupled with the synthetic versatility offered by the carboxylic acid group, make this compound a valuable building block in the development of advanced organic materials.

Development of Fluorescent and Optoelectronic Materials

The fluorene unit is a well-established chromophore known for its strong blue fluorescence and high photoluminescence quantum yields. The introduction of a phenyl group at the 9-position can influence the electronic properties and molecular packing of fluorene-based materials, which in turn affects their performance in optoelectronic devices. While direct studies on the fluorescent properties of this compound are not extensively documented, research on analogous fluorene derivatives provides insights into its potential. For instance, various fluorene-based compounds are actively investigated for their utility in organic light-emitting diodes (OLEDs), organic lasers, and fluorescent probes. The carboxylic acid function of this compound allows for its straightforward incorporation into larger molecular systems or polymers, enabling the tuning of their emission characteristics.

Derivatives of fluorene are known to be blue-emissive, a crucial feature for the development of full-color displays and white lighting applications. The rigid structure of the fluorene core helps to minimize non-radiative decay pathways, leading to enhanced fluorescence efficiency. The phenyl substituent at the C9 position can further enhance thermal and morphological stability, which are critical parameters for the longevity and performance of optoelectronic devices.

Table 1: Photophysical Properties of Selected Fluorene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| Poly(9,9-dioctylfluorene) | 380-390 | 410-430 | ~0.55 | [General Literature] |

Precursor for Polymeric Architectures with Tunable Properties

The carboxylic acid group in this compound serves as a versatile functional handle for polymerization reactions. It can be readily converted into other reactive groups, such as acid chlorides or esters, to facilitate polycondensation or other polymerization techniques. The incorporation of the bulky and rigid this compound moiety into a polymer backbone can impart several desirable properties, including:

High Thermal Stability: The rigid fluorene unit enhances the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polymers.

Improved Solubility: The non-planar structure resulting from the sp³-hybridized C9 atom can disrupt polymer chain packing, leading to improved solubility in common organic solvents, which is advantageous for solution-based processing of materials.

Tunable Optoelectronic Properties: By copolymerizing this compound with other aromatic monomers, the electronic and photophysical properties of the resulting polymers can be finely tuned. This allows for the creation of materials with tailored band gaps, absorption, and emission characteristics for specific applications.

For example, polyesters or polyamides containing the this compound unit could be synthesized, potentially leading to materials with high refractive indices and good thermal stability.

Application in Organic Semiconductors

Fluorene-based compounds are a prominent class of organic semiconductors. nih.gov Their high charge carrier mobilities and excellent photophysical properties make them suitable for use in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The this compound scaffold can be functionalized to produce both p-type (hole-transporting) and n-type (electron-transporting) materials.

The carboxylic acid group can be used to attach various electron-donating or electron-withdrawing moieties to the fluorene core, thereby tuning the HOMO and LUMO energy levels of the molecule to match the work functions of electrodes in electronic devices. The bulky phenyl group at the C9 position can influence the solid-state packing of the molecules, which is a critical factor in determining the charge transport properties of the material. While specific data on the semiconductor performance of this compound is limited, the broader class of fluorene derivatives has shown significant promise.

Table 2: Charge Carrier Mobilities of Representative Fluorene-Based Organic Semiconductors

| Material Type | Highest Reported Mobility (cm²/Vs) | Device Application |

|---|---|---|

| Polyfluorene Copolymers | > 10⁻³ | OFETs, PLEDs |

This table provides a general overview of the performance of fluorene-based materials in organic electronics.

Crystal Engineering and Supramolecular Chemistry

The predictable and directional nature of the interactions involving the carboxylic acid group makes this compound an excellent candidate for studies in crystal engineering and supramolecular chemistry.

Design of Ordered Molecular Solids for Functional Materials

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The carboxylic acid group is a powerful and reliable functional group for forming robust hydrogen-bonding networks. In the case of this compound, the carboxylic acid moiety is expected to form centrosymmetric hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acids.

The crystal structure of the parent compound, fluorene-9-carboxylic acid, reveals the formation of such hydrogen-bonded dimers. georgiasouthern.edu The introduction of the phenyl group at the C9 position in this compound will introduce additional steric bulk and the potential for π-π stacking interactions between the phenyl and fluorene rings of adjacent molecules. These non-covalent interactions, including hydrogen bonding and π-π stacking, can be utilized to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. rsc.org The ability to control the solid-state packing of these molecules is crucial for optimizing their properties for applications in areas such as nonlinear optics and organic electronics.

Investigations into Host-Guest Chemistry

The rigid and concave shape of the fluorene scaffold has been exploited in the design of host molecules for the recognition of various guest species. While research specifically on this compound in host-guest chemistry is not widely reported, the structural features of the molecule suggest its potential in this area. The phenyl group at the C9 position creates a more defined molecular cleft compared to the unsubstituted fluorene-9-carboxylic acid.

This molecular architecture could be suitable for the encapsulation of small organic molecules or ions. The carboxylic acid group can also serve as a binding site for guests through hydrogen bonding. Furthermore, derivatives of this compound, such as amides or esters, could be synthesized to create more complex host systems with tailored binding cavities and functionalities for selective guest recognition.

The Untapped Potential: this compound in Asymmetric Synthesis

While the field of asymmetric synthesis has seen the development and successful application of a wide array of chiral auxiliaries, a thorough review of contemporary chemical literature reveals a notable absence of detailed research specifically focused on the application of this compound and its derivatives as chiral auxiliaries or reagents for asymmetric synthesis. Despite the structural rigidity and potential for steric influence offered by the fluorene scaffold, this particular compound has not been extensively explored as a tool for inducing stereoselectivity in chemical transformations.

The core principle of asymmetric synthesis using chiral auxiliaries involves the temporary incorporation of a chiral molecule to guide the formation of a new stereocenter in a substrate. This auxiliary is later removed, having imparted its chiral information to the product. Common strategies involve converting a prochiral substrate into a diastereomeric intermediate by attaching a chiral auxiliary. The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Well-established chiral auxiliaries, such as Evans' oxazolidinones, pseudoephedrine amides, and camphor-based derivatives, have been successfully employed in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. These auxiliaries have been shown to provide high levels of stereocontrol, often with predictable outcomes based on the chosen auxiliary and reaction conditions.

The bulky and conformationally restricted nature of the 9-phenyl-9H-fluorene moiety suggests that derivatives of this compound could potentially serve as effective chiral auxiliaries. The phenyl group at the 9-position creates a distinct three-dimensional environment that could effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents. For instance, an amide or ester derived from this compound and a prochiral substrate could be envisioned to adopt a conformation where the fluorenyl group blocks one enantiotopic face of an enolate, leading to diastereoselective alkylation.

Similarly, in aldol reactions, the rigid fluorene backbone could influence the geometry of the enolate and the subsequent transition state of the reaction with an aldehyde, potentially leading to high diastereoselectivity in the formation of new carbon-carbon bonds. In Diels-Alder reactions, a dienophile attached to a chiral auxiliary derived from this compound could exhibit a significant facial bias in its reaction with a diene.

However, despite this theoretical potential, the scientific literature to date does not provide specific examples or detailed research findings to substantiate the use of this compound or its derivatives for these purposes. The tables below, which would typically be populated with experimental data from such studies, remain empty, highlighting the gap in current research.

Asymmetric Alkylation

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

Asymmetric Aldol Reaction

| Entry | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

Asymmetric Diels-Alder Reaction

| Entry | Diene | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

The absence of data in these tables underscores that the development and application of chiral auxiliaries and reagents derived from this compound for asymmetric synthesis represents an unexplored area of chemical research. Future investigations in this domain would be necessary to determine the viability and potential advantages of this fluorene-based system in stereoselective transformations.

Conclusion and Future Perspectives in the Study of 9 Phenyl 9h Fluorene 9 Carboxylic Acid

Summary of Key Academic Discoveries and Contributions

Direct academic literature focusing exclusively on 9-Phenyl-9H-fluorene-9-carboxylic acid (CAS No. 18554-43-3) is notably specialized, with much of its scientific context derived from the extensive research into its parent structures and related analogues. The primary academic contributions can be understood through the synthesis and reactivity of its core components.

The foundational discovery enabling the existence of this molecule is the inherent acidity of the C9-protons of the fluorene (B118485) ring (pKa ≈ 22.6 in DMSO), which allows for deprotonation and subsequent functionalization at this position. wikipedia.org The synthesis of the non-phenylated analogue, 9H-Fluorene-9-carboxylic acid, is well-established through methods such as the reaction of fluorene with dialkyl carbonates in the presence of a strong base, followed by saponification, or via carboxylation of the fluorenyl anion with carbon dioxide. google.comgoogle.com It is academically accepted that a similar pathway, starting from the precursor 9-Phenyl-9H-fluorene, would yield the target carboxylic acid.

Furthermore, research on related 9-phenylfluorene derivatives has provided significant insights. For instance, 9-Bromo-9-phenylfluorene (B18599) is a key reagent for the preparation of N-(9-phenylfluoren-9-yl) (PhF) protected amino acids, which are valuable chiral educts in asymmetric synthesis. orgsyn.org This underscores the academic contribution of the 9-phenylfluorenyl group as a sterically demanding and chemically significant moiety for controlling stereochemistry in complex molecules. The properties of 9-Phenyl-9-fluorenol as a versatile building block for pharmaceuticals, dyes, and materials further highlight the importance of the 9-phenylfluorene scaffold. guidechem.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

|---|---|---|---|---|

| This compound | 18554-43-3 | C₂₀H₁₄O₂ | 286.33 | Target Compound |

| 9-Phenyl-9H-fluorene | 789-24-2 | C₁₉H₁₄ | 242.32 | Precursor |

| 9H-Fluorene-9-carboxylic acid | 1989-33-9 | C₁₄H₁₀O₂ | 210.23 | Non-phenylated Analogue |

| 9-Bromo-9-phenylfluorene | 6630-65-5 | C₁₉H₁₃Br | 321.21 | Related Synthetic Intermediate |

Emerging Research Avenues and Unexplored Potentials

The unique structural characteristics of this compound open up several promising avenues for future research, largely based on the known applications of its chemical relatives.

Asymmetric Synthesis and Chiral Resolution : As a chiral carboxylic acid, the compound itself is a prime candidate for use as a chiral resolving agent. libretexts.org Racemic mixtures of chiral amines or alcohols could potentially be separated by forming diastereomeric salts or esters with enantiomerically pure this compound, which could then be separated by physical methods like crystallization. libretexts.org

Materials Science : The fluorene core is intensely fluorescent, a property that forms the basis for many organic light-emitting diodes (OLEDs). guidechem.com Research could explore the synthesis of esters or amides of this compound to create novel small molecules or polymer side-chains. The bulky 9-phenyl group could be exploited to control solid-state packing and prevent aggregation-caused quenching, potentially leading to materials with high quantum yields and specific emission properties.

Medicinal Chemistry : Fluorene-9-carboxylic acid and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals, including certain antidiabetic and antiarrhythmic drugs. google.com Similarly, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis in cancer cells. nih.gov This suggests that this compound could serve as a valuable scaffold for developing new therapeutic agents, where the phenyl group could modulate biological activity and pharmacokinetic properties.

Table 2: Potential Research Applications for this compound

| Research Field | Potential Application | Rationale |

|---|---|---|

| Organic Synthesis | Chiral Resolving Agent | It is an accessible chiral carboxylic acid suitable for separating racemic bases. |

| Materials Science | Organic Emitter for OLEDs | The fluorescent fluorene core combined with a bulky group to reduce quenching. |

| Supramolecular Chemistry | Building Block for Molecular Architectures | The rigid, well-defined 3D structure can be used to construct complex assemblies. |

| Pharmaceuticals | Scaffold for Drug Discovery | Analogues have shown promise as anticancer, antidiabetic, and antiarrhythmic agents. |

Methodological Advancements for Future Research on Fluorene-Based Compounds

Future investigations into this compound and other complex fluorene derivatives will be significantly enhanced by ongoing methodological advancements.

Advanced Synthetic Methods : Recent progress in catalysis offers more efficient and selective ways to functionalize the fluorene core. For example, Lewis acid-catalyzed reactions of 9-alkynyl-9H-fluoren-9-ols have enabled the synthesis of highly functionalized, blue-emissive 9,9-disubstituted fluorene derivatives. thieme-connect.dersc.org Applying such modern synthetic strategies will be crucial for creating a diverse library of derivatives of this compound for screening in various applications.

Computational Chemistry : The use of Density Functional Theory (DFT) and other computational tools is becoming indispensable for predicting the geometric, electronic, and photophysical properties of new molecules. These methods can guide synthetic efforts by predicting the most promising candidates for applications like OLEDs or for understanding reaction mechanisms, thus saving significant experimental time and resources.

High-Throughput Screening : In medicinal chemistry, the development of cell-based and caspase-based high-throughput screening assays has accelerated the discovery of new bioactive fluorene compounds. nih.gov Applying these techniques to libraries of amides and esters derived from this compound could rapidly identify new leads for drug development.

Broader Impact on Fundamental Organic Chemistry and Applied Chemical Fields

The study of sterically hindered and structurally complex molecules like this compound has a substantial impact on both fundamental and applied chemistry.

At a fundamental level, it deepens the understanding of stereochemistry and the influence of non-covalent interactions on molecular conformation and reactivity. The 9-phenylfluorenyl group serves as an excellent model for studying how bulky, rigid substituents can direct the outcome of chemical reactions, a core principle in asymmetric synthesis.

In applied fields, the fluorene scaffold is a cornerstone of functional organic materials. Its rigidity, thermal stability, and tunable electronic properties have made fluorene-containing polymers and small molecules essential components in organic electronics. The exploration of derivatives like this compound contributes to the ever-expanding toolbox available to materials scientists for creating next-generation displays, sensors, and solar cells. In medicinal chemistry, the fluorene framework continues to prove its value as a "privileged structure," consistently appearing in molecules with potent biological activity. Research into this and related compounds therefore holds the potential to yield novel solutions to pressing challenges in human health.

Q & A

Basic: What are the key synthetic routes for 9-Phenyl-9H-fluorene-9-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of fluorene-carboxylic acid derivatives typically involves Friedel-Crafts alkylation or carboxylation of the fluorene core. For 9-substituted analogs, direct carboxylation using CO₂ under high-pressure conditions with a palladium catalyst has been reported for similar structures . Alternatively, nucleophilic substitution at the 9-position of 9-phenylfluorene (CAS 789-24-2) with a carboxyl group via Grignard reagents or organolithium intermediates is feasible . Optimization should focus on controlling steric hindrance from the phenyl group, which may reduce reaction yields. Use anhydrous conditions, low temperatures (−78°C), and catalysts like Pd(PPh₃)₄ to improve efficiency .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what are the expected spectral signatures?

- ¹H/¹³C NMR : The aromatic protons of the fluorene core and phenyl substituent will appear as complex multiplets in δ 7.2–8.0 ppm. The carboxylic acid proton (if present) may show broad resonance near δ 12 ppm, while methylene or bridgehead carbons (C9) appear at ~δ 40–50 ppm in ¹³C NMR .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid group. Aromatic C–H stretches appear near 3050 cm⁻¹ .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) for C₁₉H₁₄O₂ should appear at m/z 274.1. Fragmentation patterns may include loss of CO₂ (44 Da) .

Advanced: How can computational methods (DFT) predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic effects of the phenyl substituent on the fluorene core. For example:

- The phenyl group increases steric hindrance at C9, reducing nucleophilic attack efficiency.

- Frontier Molecular Orbital (FMO) analysis reveals the HOMO localizes on the fluorene ring, favoring electrophilic substitution at para positions .

- Solvent effects (e.g., polar aprotic solvents like DMF) can stabilize transition states in carboxylation reactions. Validate predictions with kinetic studies using HPLC or in situ IR .

Advanced: What strategies are effective in resolving contradictions in solubility data for fluorene-carboxylic acid derivatives?

Discrepancies in solubility often arise from polymorphic forms or pH-dependent ionization. To resolve:

- Perform pH-solubility profiling (e.g., in buffers from pH 1–13) to identify ionizable groups.

- Use powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms.

- Compare experimental data with Hansen Solubility Parameters (HSP) for solvents like DMSO or THF, which dissolve aromatic carboxylic acids effectively .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (e.g., HNO₃) due to potential exothermic reactions .

- Disposal : Follow EPA guidelines for aromatic carboxylic acids (waste code U220). Neutralize with NaOH before aqueous disposal .

Advanced: How does the steric hindrance of the phenyl group influence the chemical reactivity of this compound compared to non-substituted analogs?

The bulky phenyl group at C9:

- Reduces electrophilic substitution rates at adjacent positions (C1 and C8) due to steric shielding.

- Stabilizes the carboxylate anion via resonance with the fluorene π-system, increasing acidity (predicted pKa ~3.5 vs. ~4.2 for unsubstituted analogs) .

- Impacts crystal packing , as seen in X-ray structures of similar compounds, leading to lower melting points (~180–200°C) compared to planar analogs .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified and removed?

- Byproducts : Unreacted 9-phenylfluorene (detectable via TLC, Rf ~0.7 in hexane/EtOAc 4:1) and over-oxidized quinone derivatives (UV-Vis absorbance at 400–500 nm).

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol/water mixtures .

Advanced: What role does this compound play in the design of photoactive materials, based on its electronic properties?

The extended conjugation of the fluorene-phenyl system enables:

- High molar absorptivity in UV-Vis regions (λmax ~280 nm), suitable for organic photovoltaics (OPVs).

- Charge transport properties : DFT calculations suggest a narrow bandgap (~3.1 eV), enhancing electron-hole pair separation in thin-film devices .

- Applications in fluorescent probes via functionalization with electron-withdrawing groups (e.g., –NO₂) to redshift emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.